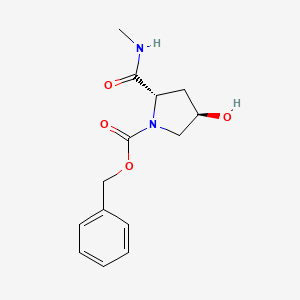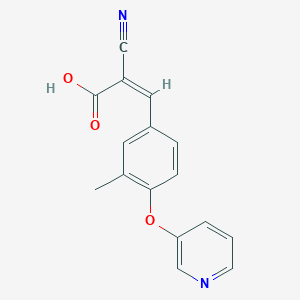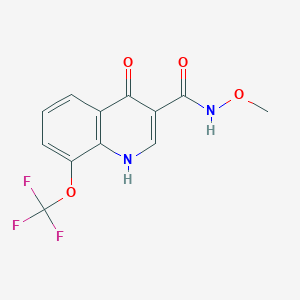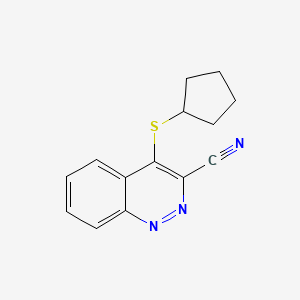![molecular formula C17H25N3O3 B7553349 [4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone, commonly known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPH is a piperazine derivative that has been synthesized and studied for its potential use in cancer treatment and other medical applications.
作用機序
The mechanism of action of HPPH involves the activation of singlet oxygen, a highly reactive form of oxygen that can cause damage to cancer cells. HPPH is activated by light, which causes it to produce singlet oxygen, leading to the destruction of cancer cells. This mechanism of action makes HPPH an ideal candidate for targeted cancer therapy, as it can be activated only in cancer cells, leaving healthy cells unharmed.
Biochemical and Physiological Effects:
HPPH has been shown to have a variety of biochemical and physiological effects. In addition to its potential use in cancer treatment, HPPH has also been studied for its potential use in other medical applications, such as the treatment of bacterial infections and as an anti-inflammatory agent. HPPH has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using HPPH in lab experiments is its high affinity for cancer cells, making it an ideal candidate for targeted cancer therapy. HPPH is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using HPPH in lab experiments is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are many potential future directions for the study of HPPH. One of the most promising areas of research is the development of new and improved methods for the synthesis of HPPH, which could lead to more efficient and cost-effective production of the compound. In addition, further research is needed to fully understand the mechanisms of action of HPPH and its potential applications in various fields of scientific research. Finally, the development of new and improved photodynamic therapy techniques that utilize HPPH could lead to more effective and targeted cancer treatments.
合成法
The synthesis of HPPH involves several steps that require careful attention to detail. The first step involves the reaction between 4-(2-bromoethyl)morpholine and 4-hydroxybenzaldehyde to form 4-(2-hydroxy-2-phenylethyl)morpholine. The second step involves the reaction between 4-(2-hydroxy-2-phenylethyl)morpholine and 1-(4-morpholinyl)-2-nitroethene to form HPPH. The final step involves the reduction of HPPH using palladium on carbon to form the desired product.
科学的研究の応用
HPPH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of HPPH is in cancer treatment. HPPH has been shown to have a high affinity for cancer cells, making it an ideal candidate for targeted cancer therapy. In addition, HPPH has also been studied for its potential use in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents.
特性
IUPAC Name |
[4-(2-hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-16(15-4-2-1-3-5-15)14-18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h1-5,16,21H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVWLFRCOGWNNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)

![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)


![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)

![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)

![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)